molecular formula C24H23ClN2O4S B4340966 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Cat. No.: B4340966
M. Wt: 471.0 g/mol
InChI Key: UIVUGWUHGIAPLD-UHFFFAOYSA-N
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Description

3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a chlorophenoxy group, a pyrrolidinylsulfonyl group, and a benzamide moiety, allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step often involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-chlorophenoxyalkane.

    Sulfonylation: The next step is the introduction of the pyrrolidinylsulfonyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated intermediate with a benzamide derivative. This step typically requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrrolidinyl groups.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenoxy ring.

Scientific Research Applications

Chemistry

In chemistry, 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could contribute to the design of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the sulfonyl and benzamide groups could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
  • 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propionamide

Uniqueness

Compared to similar compounds, 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the benzamide moiety, in particular, may enhance its binding affinity and specificity for certain biological targets, making it a more potent and selective compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4S/c25-20-7-4-8-22(16-20)31-17-18-5-3-6-19(15-18)24(28)26-21-9-11-23(12-10-21)32(29,30)27-13-1-2-14-27/h3-12,15-16H,1-2,13-14,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVUGWUHGIAPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)COC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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